

Methyl 2-formylnicotinate chemical properties

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Compound of Interest

Compound Name: Methyl 2-formylnicotinate

Cat. No.: B1315659

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An In-depth Technical Guide to the Chemical Properties of **Methyl 2-formylnicotinate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Methyl 2-formylnicotinate**, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its physicochemical characteristics, spectral data, and a proposed synthetic pathway.

Core Chemical Properties

Methyl 2-formylnicotinate, with the CAS number 25230-59-5, is a pyridine derivative featuring both a methyl ester and an aldehyde functional group. These functionalities make it a versatile intermediate for the synthesis of more complex molecular architectures.

Table 1: Physicochemical Properties of **Methyl 2-formylnicotinate**

Property	Value	Source
CAS Number	25230-59-5	N/A
Molecular Formula	C ₈ H ₇ NO ₃	[1][2]
Molecular Weight	165.15 g/mol	[1][2]
Predicted Boiling Point	274.1 ± 25.0 °C	[3][4]
Predicted Density	1.249 ± 0.06 g/cm ³	[3][4]
Predicted pKa	1.07 ± 0.10	[3][4]
Appearance	Off-white to light yellow solid	[3][4]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3][4]

Note: Some physical properties are predicted based on computational models for the closely related isomer, Methyl 2-formylisonicotinate, and should be confirmed experimentally.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **Methyl 2-formylnicotinate**. While experimental spectra for this specific compound are not readily available in public databases, typical chemical shifts and absorption frequencies for similar structures can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.

Table 2: Predicted ¹H NMR Chemical Shifts for **Methyl 2-formylnicotinate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (-CHO)	9.5 - 10.5	Singlet
Aromatic (H-4, H-5, H-6)	7.5 - 9.0	Multiplets
Methyl Ester (-OCH ₃)	3.8 - 4.0	Singlet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **Methyl 2-formylnicotinate**

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde Carbonyl (C=O)	185 - 200
Ester Carbonyl (C=O)	160 - 175
Aromatic Carbons	120 - 160
Methyl Ester Carbon (-OCH ₃)	50 - 60

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for **Methyl 2-formylnicotinate**

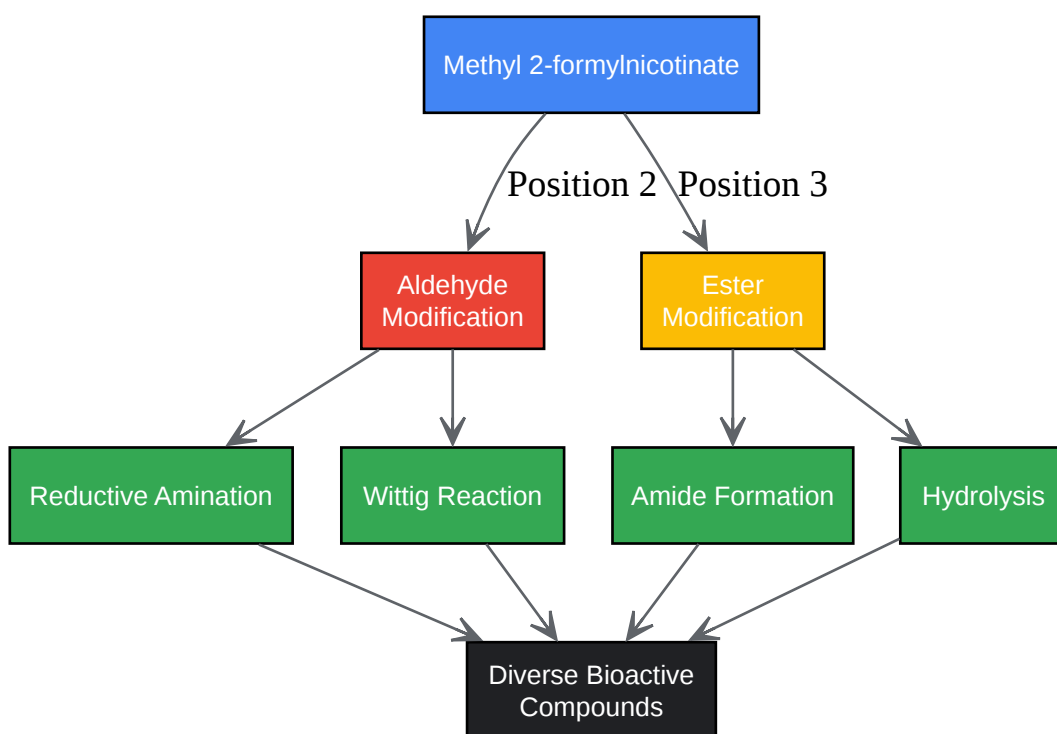
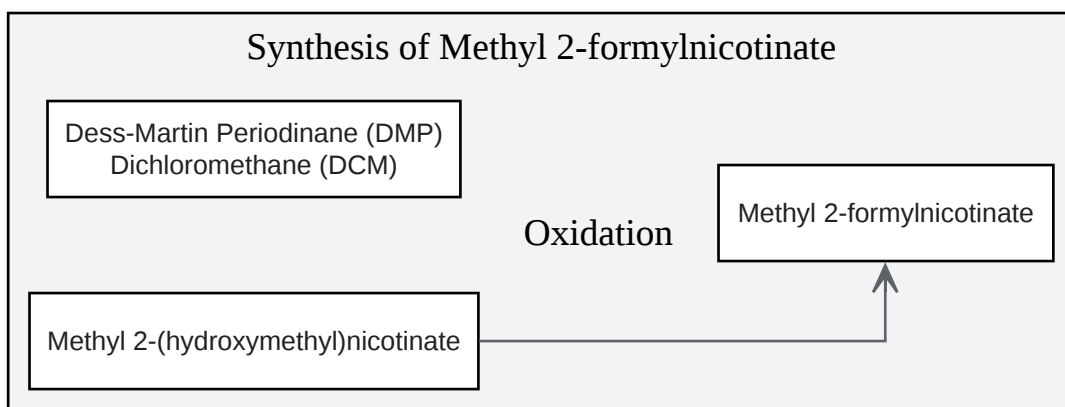
Functional Group	Predicted Absorption Range (cm ⁻¹)
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aldehyde)	2700 - 2850
C=O stretch (aldehyde)	1690 - 1715
C=O stretch (ester)	1715 - 1735
C=C stretch (aromatic)	1400 - 1600
C-O stretch (ester)	1000 - 1300

Experimental Protocols

Proposed Synthesis of Methyl 2-formylnicotinate

A plausible synthetic route to **Methyl 2-formylnicotinate** involves the oxidation of the corresponding primary alcohol, methyl 2-(hydroxymethyl)nicotinate. A well-established method for this transformation utilizes Dess-Martin periodinane (DMP), a mild and selective oxidizing agent for primary alcohols to aldehydes.

Reaction Scheme:



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